molecular formula C9H10N4O2 B1296960 Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 6726-54-1

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No. B1296960
CAS RN: 6726-54-1
M. Wt: 206.2 g/mol
InChI Key: KUPXRESOEITXQM-UHFFFAOYSA-N
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Description

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement .


Synthesis Analysis

The synthesis of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves several steps. The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is characterized by a molecular weight of 206.20 g/mol . The InChI string representation of the molecule is InChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3 .


Chemical Reactions Analysis

The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement . More details about the chemical reactions involving this compound can be found in the referenced papers .


Physical And Chemical Properties Analysis

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has a molecular weight of 206.20 g/mol . It has a XLogP3-AA value of 0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 206.08037557 g/mol . The topological polar surface area is 69.4 Ų .

Scientific Research Applications

Synthesis of Disperse Dyes

A series of novel pyrazolo[5,1-c][1,2,4]triazine-based disperse dyes was synthesized by heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid . The solvent and acid-base influences on the wavelength of maximum absorption have been studied .

Biological and Pharmacological Studies

Fused pyrazoles, including pyrazolo[5,1-c][1,2,4]triazines, are important compounds with a wide range of interesting properties. They have been found to exhibit antihyperglycemic, analgesic, anti-inflammatory, antipyretic, antibacterial, hypoglycemic, and sedative-hypnotic activity . Some pyrazoles were reported to have non-nucleoside HIV-1 reverse transcriptase inhibitory activity .

Synthesis of Heteroaromatic Compounds

Polyfunctionally substituted heteroaromatics are biologically interesting molecules, and their synthesis has recently received considerable attention . 5-Aminopyrazoles are versatile reagents and have been extensively utilized as synthetic starting components for preparation of several polysubstituted fused pyrazoles .

Application in Dyes

Some azopyrazole derivatives also find application in dyes . The effect of pH and solvent upon the absorption ability of dyes substituted with electron-withdrawing and electron-donating groups at their o-, m-, p-position was also examined in detail .

Synthesis of Pyrazolo[4,3-b]pyridine-6-carboxylates

N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Synthesis of Fused Pyrazolo[3,4-d]-thiazoles

The synthesis of pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines has been discussed in recent research . These compounds are synthesized via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine .

properties

IUPAC Name

ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPXRESOEITXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342761
Record name Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

CAS RN

6726-54-1
Record name Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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